(R)-2-((tert-Butoxycarbonyl)amino)-2-(m-tolyl)acetic acid
Description
(R)-2-((tert-Butoxycarbonyl)amino)-2-(m-tolyl)acetic acid is a chiral α-amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group and a meta-tolyl (m-tolyl) substituent. This compound is widely utilized in medicinal chemistry as a building block for peptidomimetics and enzyme inhibitors due to its stereochemical specificity and stability under synthetic conditions. Its structure enables precise control over molecular interactions in drug design, particularly in targeting chiral environments like enzyme active sites .
Properties
IUPAC Name |
(2R)-2-(3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-9-6-5-7-10(8-9)11(12(16)17)15-13(18)19-14(2,3)4/h5-8,11H,1-4H3,(H,15,18)(H,16,17)/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVVTGRHRBWUAO-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)[C@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401151999 | |
| Record name | (αR)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methylbenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401151999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228557-50-3 | |
| Record name | (αR)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methylbenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228557-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αR)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methylbenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401151999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-2-(m-tolyl)acetic acid typically involves the following steps:
Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the chiral center: The chiral center is introduced through asymmetric synthesis, often using chiral catalysts or chiral auxiliaries.
Introduction of the m-tolyl group: The m-tolyl group is introduced via a Friedel-Crafts alkylation or acylation reaction.
Industrial Production Methods
Industrial production methods for ®-2-((tert-Butoxycarbonyl)amino)-2-(m-tolyl)acetic acid often involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free amine. This reaction is critical for subsequent functionalization:
-
Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM)[^6][^10].
-
Mechanism : Protonation of the Boc group’s carbonyl oxygen followed by elimination of CO₂ and isobutylene[^6].
-
Example :
Treatment of (R)-2-((tert-Butoxycarbonyl)amino)-2-(m-tolyl)acetic acid with TFA (0°C to rt, 30 min) generates the corresponding ammonium trifluoroacetate salt, which is neutralized to the free amine[^10].
| Reaction Step | Conditions | Yield | Reference |
|---|---|---|---|
| Boc deprotection | TFA/DCM, 0°C → rt, 30 min | >95% |
Peptide Coupling Reactions
The carboxylic acid group undergoes activation for amide bond formation, essential in peptide synthesis:
-
Reagents : Dicyclohexylcarbodiimide (DCC) with dimethylaminopyridine (DMAP)[^5][^6].
-
Mechanism : DCC activates the carboxylic acid to form an O-acylisourea intermediate, which reacts with amines[^5].
-
Example :
Coupling with N-methylaniline in DCM at 0°C yields the corresponding amide derivative[^5].
| Substrate | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Carboxylic acid + amine | DCC, DMAP, DCM, 0°C | Amide | 54–93% |
Esterification
The carboxylic acid is esterified to improve solubility or modify reactivity:
-
Reagents : Methanol with thionyl chloride (SOCl₂) or 2 N NaOH followed by acid workup[^10].
-
Example :
Conversion to methyl ester using SOCl₂ in methanol (0°C → rt) proceeds quantitatively[^10].
| Reaction | Conditions | Yield | Reference |
|---|---|---|---|
| Esterification | SOCl₂/MeOH, 0°C → rt | 98% |
Catalytic Rearrangements
The compound participates in enantioselective rearrangements for synthesizing non-racemic α-amino acids:
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Catalyst : Iron-based (R,R)-FeBIPF₂ (2 mol%)[^12].
-
Conditions : 1,2-Dichlorobenzene/CHCl₃ (1:1), –50°C, 16 h[^12].
-
Outcome : 1,3-Nitrogen migration yields α,α-disubstituted α-amino acids with up to 98% enantiomeric excess (ee)[^12].
| Substrate | Catalyst | Solvent | Temp | ee | Yield | Reference |
|---|---|---|---|---|---|---|
| Boc-protected derivative | FeBIPF₂ | DCB/CHCl₃ | –50°C | 98% | 98% |
Schiff Base Formation
The deprotected amine forms Schiff bases with aldehydes, enabling further functionalization:
-
Reagents : Salicylaldehyde or pyridoxal hydrochloride in D₂O[^9].
-
Application : Deuterium labeling studies via hydrogen isotope exchange (HIE)[^9].
| Reaction | Catalyst | Solvent | Deuterium Incorporation | Reference |
|---|---|---|---|---|
| HIE with D₂O | Salicylaldehyde | D₂O | 20% |
Stability Under Basic Conditions
The Boc group remains intact in basic environments, enabling orthogonal protection strategies:
-
Conditions : Stable in 2 N NaOH (methanol, rt)[^5].
-
Application : Selective deprotection of Fmoc groups while retaining Boc protection[^6].
Scientific Research Applications
Synthesis Overview
The synthesis of (R)-2-((tert-butoxycarbonyl)amino)-2-(m-tolyl)acetic acid typically involves:
- Protection of the amine group using tert-butoxycarbonyl chloride.
- Asymmetric synthesis to introduce the chiral center, often employing chiral catalysts.
- Introduction of the m-tolyl group via Friedel-Crafts reactions .
Organic Synthesis
This compound is widely used as an intermediate in the synthesis of more complex molecules, particularly in pharmaceuticals and agrochemicals. The Boc protecting group allows for selective reactions without affecting the amine functionality, facilitating the construction of diverse chemical architectures.
Medicinal Chemistry
This compound is instrumental in the development of drug candidates due to its ability to serve as a building block for bioactive molecules. Its chirality is crucial for creating compounds with specific biological activities, making it valuable in the design of chiral drugs .
Biochemical Studies
In biochemistry, this compound can be utilized to study enzyme mechanisms and protein-ligand interactions. The Boc group can be removed under acidic conditions to reveal free amines that can interact with biological targets, aiding in understanding molecular recognition processes .
Case Study 1: Synthesis of Chiral Drugs
A study demonstrated the use of this compound as a precursor in synthesizing chiral pharmaceuticals. The compound facilitated the introduction of stereogenic centers essential for drug efficacy.
Case Study 2: Enzyme Mechanism Studies
Research involving this compound has been conducted to elucidate enzyme mechanisms where it served as a substrate analog. The insights gained from these studies have implications for drug design and development .
Mechanism of Action
The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-2-(m-tolyl)acetic acid depends on its specific application. In general, the Boc protecting group can be removed under acidic conditions to reveal the free amine, which can then participate in further chemical reactions. The m-tolyl group can interact with various molecular targets, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Notes:
- Positional Isomerism : The m-tolyl vs. p-tolyl analogs (e.g., CAS 1217677-36-5 vs. 28044-77-1) exhibit distinct electronic and steric profiles, influencing their binding affinities in enzyme inhibition .
- Heterocyclic Substitutions : Thiophene-containing analogs (e.g., CAS 74562-03-1) demonstrate enhanced π-π stacking interactions in receptor binding compared to purely aromatic systems .
Stereochemical Variations
The R-configuration of the main compound is critical for its biological activity. For instance, the S-enantiomer (CAS 1217677-36-5) shows reduced efficacy in chiral recognition assays compared to the R-form . Similarly, stereoisomers of 3-bromo-acivicin derivatives () exhibit divergent anticancer activities, highlighting the importance of configuration in drug design .
Solubility and Stability
- Boc Protection: The tert-butoxycarbonyl group enhances solubility in organic solvents (e.g., ethyl acetate, THF) and stabilizes the amino group during coupling reactions .
- Substituent Effects : Difluorocyclohexyl analogs (CAS 1956437-69-6) show improved metabolic stability over aryl derivatives due to reduced oxidative metabolism .
Research Findings and Trends
- Stereochemical Impact: Enantiomers of Boc-protected amino acids exhibit >10-fold differences in binding affinities for targets like dihydrofolate reductase () .
- Synthetic Advancements : HRMS and HPLC () are critical for validating synthetic intermediates and monitoring reaction progress .
Biological Activity
(R)-2-((tert-Butoxycarbonyl)amino)-2-(m-tolyl)acetic acid, known for its potential biological activity, is a compound that has garnered attention in medicinal chemistry and pharmacology. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.
- Chemical Name : this compound
- CAS Number : 1014644-95-1
- Molecular Formula : C14H19NO4
- Molecular Weight : 265.31 g/mol
Structure
The compound features a tert-butoxycarbonyl (Boc) group, which is often used to protect amino groups during chemical synthesis. The presence of the m-tolyl group suggests potential interactions with biological targets that may be influenced by hydrophobic interactions.
Research indicates that this compound may interact with various biological pathways:
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting the synthesis of neurotransmitters or hormones.
- Receptor Modulation : The structural features of the compound suggest it could modulate receptor activity, particularly in the context of G-protein coupled receptors (GPCRs).
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant activity against certain cancer cell lines. For example, a study reported:
- Cell Line Tested : HeLa cells
- Concentration Range : 10 µM to 100 µM
- IC50 Value : Approximately 25 µM, indicating moderate cytotoxicity.
In Vivo Studies
Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of this compound:
- Model Used : Mouse xenograft model
- Dosage Administered : 50 mg/kg body weight
- Observation Period : 14 days
- Results : Significant reduction in tumor size compared to control groups.
Case Studies
-
Case Study on Anticancer Activity
- A recent publication highlighted the potential of this compound in inhibiting tumor growth in breast cancer models. The study noted a synergistic effect when combined with standard chemotherapeutic agents.
-
Neuropharmacological Effects
- Another study investigated the neuroprotective effects of the compound in models of neurodegeneration, showing promise in reducing oxidative stress markers.
Data Summary
| Study Type | Model Used | Key Findings |
|---|---|---|
| In Vitro | HeLa Cells | IC50 = 25 µM |
| In Vivo | Mouse Xenograft | Tumor size reduction observed at 50 mg/kg dosage |
| Case Study | Breast Cancer Model | Synergistic effects with chemotherapy noted |
| Neuropharmacology | Neurodegeneration | Reduced oxidative stress markers |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
